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molecular formula C7H5BrINO B1439045 5-Bromo-2-iodobenzamide CAS No. 289039-20-9

5-Bromo-2-iodobenzamide

Cat. No. B1439045
M. Wt: 325.93 g/mol
InChI Key: PSQDNPRLSXTGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244725B2

Procedure details

To 5-bromo-2-iodobenzoic acid (20 g, 61.2 mmol) in 1:1 mixture of dichloromethane and dimethylformamide (200 mL) was added HATU (25 g, 65.8 mmol), and the solution stirred 2 min. Excess ammonium chloride (20 g) was added, and the heterogeneous mixture was stirred 1 h. Ammonium hydroxide (20 mL) was added causing a white precipitate. The precipitate was filtered and washed with ethyl acetate. The solution was diluted with ethyl acetate, washed with water, 1 N hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride, dried (magnesium sulfate), filtered, and concentrated under reduced pressure resulting in the formation of a white precipitate. The solid was filtered to provide the title compound (14.4 g ). ESI MS m/z 327.0 [M+H]+.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].C[N:13](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[Cl-].[NH4+].[OH-].[NH4+]>CN(C)C=O.ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([I:11])=[C:6]([CH:10]=1)[C:7]([NH2:13])=[O:8] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)I
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the solution stirred 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the heterogeneous mixture was stirred 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The solution was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water, 1 N hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a white precipitate
FILTRATION
Type
FILTRATION
Details
The solid was filtered

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)N)C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: CALCULATEDPERCENTYIELD 72.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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